4-(4-Methoxyphenyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a methoxyphenyl group attached to a hexan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)hexan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with hexan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The methoxy group and ketone functionality play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Similar structure but with a shorter carbon chain.
4-(4-Methoxyphenyl)pentan-2-one: Similar structure with a different carbon chain length.
4-(4-Methoxyphenyl)hexan-3-one: Positional isomer with the ketone group at a different position.
Uniqueness
Its methoxy group also contributes to its distinct aromatic properties and interactions in various chemical reactions .
Properties
CAS No. |
652994-11-1 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3 |
InChI Key |
VPPTXXFJQLZBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.